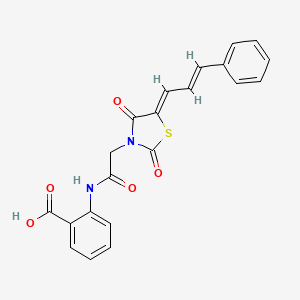

2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)benzoic acid

Description

2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)benzoic acid is a thiazolidinone derivative characterized by a benzoic acid moiety linked via an acetamido group to a thiazolidinone ring substituted with a (Z)-3-phenylallylidene group. This compound’s structure includes conjugated double bonds (Z and E configurations), which influence its electronic properties and biological interactions . Its molecular formula is C₂₁H₁₆N₂O₅S, with a molecular weight of 408.43 g/mol.

Properties

IUPAC Name |

2-[[2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O5S/c24-18(22-16-11-5-4-10-15(16)20(26)27)13-23-19(25)17(29-21(23)28)12-6-9-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,24)(H,26,27)/b9-6+,17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFSDFFLHBYCIJ-NPDFUIFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazolidinedione derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects.

Mode of Action

It is known that thiazolidinedione derivatives interact with their targets in a way that depends on the substitution on the heterocyclic thiazolidine ring.

Biochemical Analysis

Biochemical Properties

Thiazolidinone motifs, which this compound is a part of, are known to interact with various enzymes, proteins, and other biomolecules. The presence of sulfur in these motifs enhances their pharmacological properties

Cellular Effects

Thiazolidinone derivatives have been reported to exhibit various biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Thiazolidinone derivatives have been synthesized using various agents to improve their selectivity, purity, product yield, and pharmacokinetic activity

Biological Activity

2-(2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)acetamido)benzoic acid is a complex thiazolidine derivative with significant potential in medicinal chemistry. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The intricate structure of this compound allows it to interact with various biological targets, making it a subject of interest in recent research.

Chemical Structure and Properties

The molecular formula of the compound is C21H16N2O5S, with a molar mass of approximately 396.42 g/mol. The structure includes key functional groups such as a thiazolidine ring, dioxo groups, and an acetamido moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2O5S |

| Molar Mass | 396.42 g/mol |

| Structural Features | Thiazolidine ring, dioxo group |

Anticancer Activity

Research has shown that derivatives of thiazolidines exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. In vitro assays indicated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

A study reported IC50 values for related thiazolidine derivatives ranging from 5 to 10 µM, suggesting that the compound may possess comparable efficacy against cancer cells . Molecular docking studies have further elucidated the binding interactions of these compounds with key oncogenic targets.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Thiazolidine derivatives are known to inhibit cyclooxygenases (COXs), which play a crucial role in inflammation. In vitro assays have indicated that certain thiazolidine compounds can selectively inhibit COX-2 over COX-1, which is desirable for reducing side effects associated with non-selective NSAIDs .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to enzymes such as COXs and potentially other targets involved in cancer proliferation.

- Cell Signaling Modulation : Altering pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazolidine derivatives:

- Study on Anticancer Activity : A synthesized derivative showed an IC50 value of 3.0 µM against MCF-7 cells, indicating strong anticancer potential .

- Inflammation Studies : Compounds were screened against COX enzymes, revealing that some exhibited selectivity indices favoring COX-2 inhibition with values greater than 3.46 .

Scientific Research Applications

Biological Activities

Research has identified several potential applications for this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits anticancer properties. Its ability to inhibit tumor growth has been linked to its structural components that may interfere with cancer cell proliferation.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating various chronic diseases. Its mechanism may involve modulating inflammatory pathways at the cellular level.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to the development of novel enzyme inhibitors. This could be beneficial in treating conditions like diabetes and metabolic disorders.

Case Studies and Experimental Data

-

Anticancer Studies :

- A study demonstrated that derivatives of thiazolidines exhibited significant cytotoxic effects against various cancer cell lines. The presence of the phenylallylidene moiety appears to enhance these effects by promoting apoptosis in cancer cells .

- Molecular docking studies indicated that the compound binds effectively to key proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

-

Anti-inflammatory Mechanisms :

- In vitro assays revealed that the compound can inhibit pro-inflammatory cytokines, which are markers of inflammation. This suggests its potential use in anti-inflammatory therapies .

- Animal models have shown reduced inflammatory responses when treated with this compound, further supporting its therapeutic potential .

-

Enzyme Interaction Studies :

- The compound has been tested for its binding affinity to various enzymes relevant in metabolic pathways. It demonstrated significant inhibition of aldose reductase, an enzyme implicated in diabetic complications .

- Structure-activity relationship (SAR) studies indicated that modifications to the thiazolidine structure could enhance enzyme inhibition properties .

Summary Table of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Enzyme Inhibition | Significant inhibition of aldose reductase |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the thiazolidinone family, a scaffold known for diverse pharmacological activities. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison

NR = Not Reported

Physicochemical Properties

- Solubility : The benzoic acid moiety in the target compound improves water solubility compared to ester derivatives (e.g., 197c) or thioxo analogs (1.1.3–1.1.4) .

- Thermal Stability : Higher melting points in compounds 1.1.3–1.1.4 (172–280°C) suggest greater crystallinity due to thioxo groups and aromatic substituents. The target compound’s melting point is unreported but may vary based on conjugation effects .

Q & A

Q. Example Data () :

| Parameter | Calculated | Found |

|---|---|---|

| % Carbon (C) | 60.13 | 60.26 |

| % Hydrogen (H) | 4.29 | 4.45 |

Advanced: How to resolve elemental analysis discrepancies in thiazolidinone derivatives?

Methodological Answer:

- Purification refinement : Use gradient recrystallization (e.g., DMF/acetic acid) to remove unreacted aldehydes or side products .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 375.849 for C17H10ClNO3S2) to confirm stoichiometry .

- Thermogravimetric analysis (TGA) : Detect solvent or moisture residues contributing to mass deviations .

Advanced: Strategies to resolve conflicting NMR data for tautomeric forms

Methodological Answer:

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomer interconversion (e.g., keto-enol equilibria) .

- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to distinguish between isomeric structures .

- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed tautomers .

Basic: Critical purification steps for bioassay-ready compounds

Methodological Answer:

- Recrystallization : Use methanol or DMF/acetic acid (1:1) to remove polar impurities .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for non-polar byproducts .

- Final wash protocol : Rinse with diethyl ether to eliminate residual acetic acid .

Advanced: Evaluating substituent effects on bioactivity

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH3) groups on the phenyl ring .

- Biological assays : Test against bacterial models (e.g., E. coli) for antimicrobial activity, correlating logP values (e.g., 4.5 for C17H10ClNO3S2) with membrane permeability .

- Docking studies : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize potency variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.